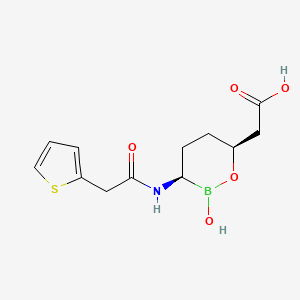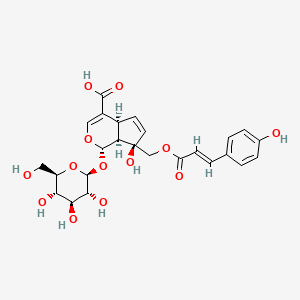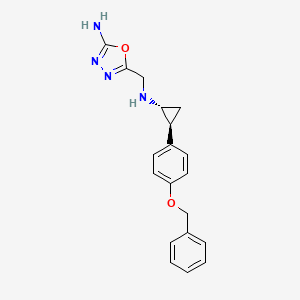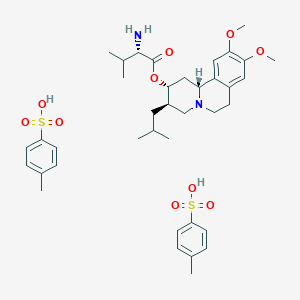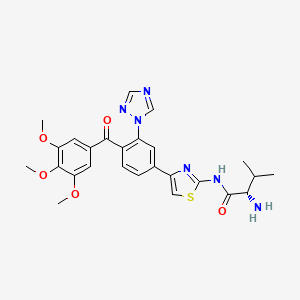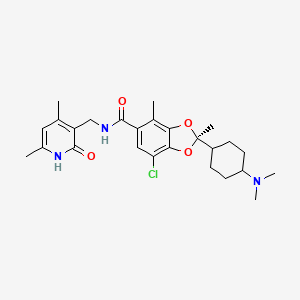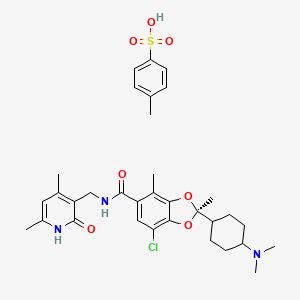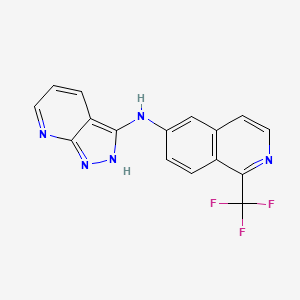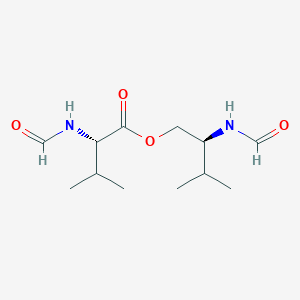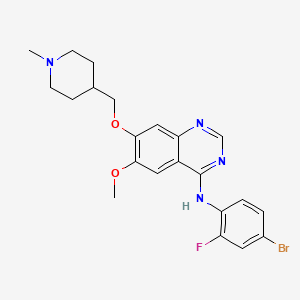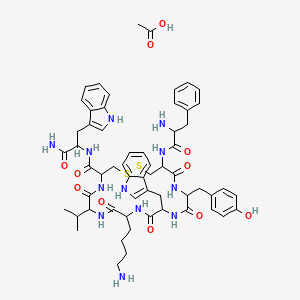![molecular formula C17H16N2O B611700 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine CAS No. 1434047-61-6](/img/structure/B611700.png)
3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VMY-2-95 is a selective desensitizer of α4β2 nicotinic acetylcholine receptors (nAChRs).
Aplicaciones Científicas De Investigación
Radioligand Binding to Nicotinic Acetylcholine Receptors
- Application: Radioligands like 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine are used to study neuronal nicotinic acetylcholine receptors (nAChRs). This has implications in understanding brain functions and disorders. One study involved synthesizing variants of this compound, demonstrating their ability to bind to nAChRs in brain tissues (Fan et al., 2001).
Metabotropic Glutamate Receptor Research
- Application: Derivatives of 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine have been studied for their selective binding to metabotropic glutamate receptor 5 (mGluR5), which is crucial for understanding various neurological disorders. Research in this area explores the synthesis and characterization of such derivatives (Patel et al., 2003).
Synthesis of Novel Compounds for Pharmacological Studies
- Application: The chemical structure of 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine serves as a template for synthesizing various compounds. These compounds are then tested for their potential as pharmacological agents in models of anxiety and other disorders (Cosford et al., 2003).
Positron-Emission Tomography (PET) Imaging Studies
- Application: Compounds structurally related to 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine are synthesized for use in PET imaging to study extrathalamic nicotinic acetylcholine receptors. This research aids in visualizing and understanding brain receptor systems (Zhang & Horti, 2004).
In Vitro Characterization for Neurological Studies
- Application: Derivatives of 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine are characterized in vitro to study their binding properties to nicotinic acetylcholine receptors. This research contributes to the understanding of receptor behavior in neurological conditions (Koren et al., 2000).
Crystal Structure and Material Science Applications
- Application: Studies on pyridine derivatives, including those related to 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine, focus on their crystal structures and interactions. This research can have implications in materials science and drug design (Ma et al., 2018).
Propiedades
Número CAS |
1434047-61-6 |
|---|---|
Nombre del producto |
3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine |
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 |
Nombre IUPAC |
3-[(2S)-2-Azetidinylmethoxy]-5-(2-phenylethynyl)-pyridine |
InChI |
InChI=1S/C17H16N2O/c1-2-4-14(5-3-1)6-7-15-10-17(12-18-11-15)20-13-16-8-9-19-16/h1-5,10-12,16,19H,8-9,13H2/t16-/m0/s1 |
Clave InChI |
WPVQUWLESAWSRM-INIZCTEOSA-N |
SMILES |
C1(OC[C@H]2NCC2)=CC(C#CC3=CC=CC=C3)=CN=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VMY-2-95; VMY 2 95; VMY295; VMY 295; VMY-295; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




